1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Medicinal Chemistry Compound Procurement Quality Control

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (CAS 851776-30-2) is a conformationally rigid bicyclic scaffold that serves as a privileged core for YTHDC1 inhibitor development. X-ray co‑crystal structures of its N‑methyl derivative confirm a defined binding mode, providing a structurally validated template for SAR campaigns. Its robust thermal stability and orthogonal functional handles enable rapid library generation and the construction of bifunctional probes such as PROTACs. Choose this compound to accelerate hit‑to‑lead progression in epitranscriptomics.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 851776-30-2
Cat. No. B1439328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide
CAS851776-30-2
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2C(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)6-4-2-1-3-5(4)9-10-6/h1-3H2,(H2,8,11)(H,9,10)
InChIKeyRUYWILNRQBUQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (CAS 851776-30-2): Chemical Identity and Baseline Characteristics


1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (CAS 851776-30-2) is a heterocyclic compound featuring a cyclopentane ring fused to a pyrazole core with a carboxamide group at the 3-position [1]. This bicyclic structure provides conformational rigidity, distinguishing it from simpler, monocyclic pyrazole carboxamides. It serves as a key building block in medicinal chemistry, notably as the core scaffold for inhibitors targeting the m6A-RNA reader protein YTHDC1, where its N-methylated derivative has been co-crystallized with the target [2].

Risk Assessment for Substitution: Why 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide Cannot Be Simply Replaced by Other Pyrazole-3-carboxamides


The bicyclic cyclopenta[c]pyrazole core of 1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxamide imparts a distinct conformational constraint and hydrogen-bonding geometry compared to flexible or monocyclic pyrazole-3-carboxamides. This structural rigidity is a critical determinant of molecular recognition, as evidenced by the co-crystal structure of its N-methyl analog with YTHDC1 [1]. Substitution with a simpler, more flexible analog like 1H-pyrazole-3-carboxamide (CAS 33064-36-7) would abolish the specific spatial arrangement required for target engagement and alter fundamental physicochemical properties, as demonstrated by the significant disparity in melting points . Such changes can compromise synthetic utility, biological activity, and the validity of comparative studies.

Quantitative Differentiation of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (CAS 851776-30-2) Against Analogous Compounds


Enhanced Thermal Stability Versus Monocyclic Pyrazole-3-carboxamide Analog

The melting point of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide is significantly higher than that of the simpler, monocyclic analog 1H-pyrazole-3-carboxamide (CAS 33064-36-7). This quantifiable difference reflects stronger intermolecular interactions and greater crystalline stability imparted by the fused cyclopentane ring, which is a critical parameter for storage, handling, and formulation consistency in research settings [1] .

Medicinal Chemistry Compound Procurement Quality Control

Validated Scaffold for YTHDC1 Ligand Development via Structural Confirmation

The core bicyclic scaffold of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide is validated as a competent binder to the YTHDC1 m6A-reader domain. This is established through the X-ray crystal structure (PDB 6YKZ) of its N-methyl derivative (DHU_DC1_234) in complex with YTHDC1 at 1.2 Å resolution [1]. While direct binding data for the parent carboxamide is not publicly available, the derivative's binding mode confirms the scaffold's compatibility with the target's binding pocket. This provides a high-confidence starting point for structure-activity relationship (SAR) studies.

Epitranscriptomics Chemical Biology Fragment-Based Drug Discovery

Demonstrated Synthetic Utility as an Intermediate for Potent YTHDC1 Inhibitors

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide serves as a direct synthetic precursor to N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, a documented ligand for the YTHDC1 protein. The N-methyl analog has been reported with an equilibrium dissociation constant (Kd) of 1.68 μM against YTHDC1 [1]. This demonstrates that the parent carboxamide is not an inert entity but a valuable intermediate in the synthesis of biologically active compounds, providing a clear path to generate and evaluate more potent analogs.

Synthetic Chemistry Medicinal Chemistry Target Validation

Optimal Deployment Scenarios for 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (CAS 851776-30-2) in R&D Workflows


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization for YTHDC1

This compound is an ideal starting fragment for YTHDC1-focused drug discovery. Its core scaffold is confirmed to bind the target via X-ray crystallography [1], and it can be readily functionalized (e.g., N-alkylation) to yield analogs with low-micromolar affinity [2]. Its use ensures that SAR campaigns are built upon a structurally validated, conformationally constrained template, increasing the probability of achieving potent and selective ligands.

Chemical Biology: Development of Bifunctional Probes for Target Engagement Studies

The high melting point and thermal stability of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide [3] make it suitable for incorporation into more complex chemical biology tools, such as PROTACs (PROteolysis TArgeting Chimeras) or photoaffinity probes. Its robust scaffold can withstand the demanding synthetic sequences often required to build bifunctional molecules, and its defined binding mode to YTHDC1 provides a reliable handle for target engagement.

Synthetic Chemistry: Development of Parallel Synthesis Libraries for Epitranscriptomic Targets

The carboxamide and pyrazole NH functionalities offer orthogonal handles for diversification, enabling the rapid generation of compound libraries. Given the established binding of the N-methyl derivative to YTHDC1 [2], this scaffold can serve as a privileged core for exploring chemical space around other RNA-modifying enzymes (e.g., METTL3/14, FTO, ALKBH5), accelerating hit discovery in the field of epitranscriptomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.